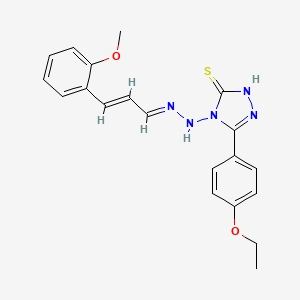

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5, a hydrazinyl-Schiff base linker at position 4 (derived from 3-(2-methoxyphenyl)allylidene), and a thiol group at position 2. This compound belongs to a class of Schiff base-functionalized triazoles, which are widely studied for their versatile biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties .

Properties

CAS No. |

624725-07-1 |

|---|---|

Molecular Formula |

C20H21N5O2S |

Molecular Weight |

395.5 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-4-[(2E)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C20H21N5O2S/c1-3-27-17-12-10-16(11-13-17)19-22-23-20(28)25(19)24-21-14-6-8-15-7-4-5-9-18(15)26-2/h4-14,24H,3H2,1-2H3,(H,23,28)/b8-6+,21-14+ |

InChI Key |

IYGKMLALLOCBEX-TYWIRVFISA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C=C/C3=CC=CC=C3OC |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC=CC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The hydrazone moiety can be reduced to form

Biological Activity

The compound 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol represents a novel class of 1,2,4-triazole derivatives that have garnered attention for their diverse biological activities. This article delves into the synthesis, pharmacological potential, and biological activity of this compound, supported by relevant research findings and data tables.

Synthesis of the Compound

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves several key steps:

- Formation of the Triazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring.

- Substitution Reactions : Subsequent modifications include alkylation or arylation to introduce substituents like ethoxy and methoxy groups.

- Thiol Introduction : The thiol group is introduced through a nucleophilic substitution reaction involving thiol precursors.

These steps are crucial for achieving the desired structural and functional properties of the compound.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

| Microorganism | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 0.250 | |

| Candida albicans | 0.500 |

The presence of the triazole moiety enhances its interaction with enzymes involved in microbial metabolism, leading to effective inhibition.

Anticancer Activity

The compound has also shown promising anticancer activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 10.0 | |

| HCT116 (Colon Cancer) | 8.5 | |

| HT-29 (Colorectal Cancer) | 5.0 |

Molecular docking studies have revealed that the compound interacts with key targets involved in cancer cell proliferation, such as tubulin and various kinases, enhancing its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and coordinate with metal ions within enzyme active sites. This interaction facilitates:

- Inhibition of key metabolic pathways in microorganisms.

- Disruption of cancer cell signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of several triazole derivatives, including our compound, against drug-resistant strains. The findings indicated that the compound exhibited superior activity compared to standard antibiotics like vancomycin and ciprofloxacin, particularly against MRSA strains .

Study on Anticancer Properties

A recent study explored the antiproliferative effects of various triazole derivatives on colorectal cancer cells. The results demonstrated that our compound significantly inhibited cell growth and induced apoptosis at lower concentrations compared to other tested compounds .

Comparison with Similar Compounds

Key Observations :

Comparison with Analog Syntheses :

- Catalysts : Glacial acetic acid is commonly used (), while InCl₃ in accelerates thiol-alkylation .

- Yields : Schiff base formation typically yields 70–85%, as seen in triazole-pyrazole hybrids () .

Physicochemical Properties

Antiviral Potential

Triazole-thiols with halogenated aryl groups (e.g., 4-chlorophenyl in ) show potent inhibition of coronavirus helicase (IC₅₀ ~1–5 μM) . The target compound’s methoxyphenylallylidene group may similarly interact with viral protease active sites via hydrophobic and hydrogen-bonding interactions.

Enzyme Inhibition

In , triazole-thiols with chlorophenyl substituents exhibit IC₅₀ values of 1.50 μM against alkaline phosphatase, outperforming methoxy-substituted analogs (IC₅₀ = 4.89 μM) . The target compound’s methoxy groups may reduce inhibitory potency compared to halogenated analogs but improve selectivity.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Hydrazinecarbothioamide Formation : React 4-ethoxyphenyl isonicotinate with thiosemicarbazide under basic conditions to form a hydrazinecarbothioamide intermediate. This step requires monitoring pH (e.g., NaOH in ethanol) and reflux conditions .

Cyclization to Triazole Core : Heat the intermediate in acidic or basic media to cyclize into the 1,2,4-triazole-3-thiol scaffold. For example, refluxing in DMF-acetic acid mixtures (1:2 v/v) for 2–4 hours ensures complete cyclization .

Hydrazinyl Functionalization : Introduce the allylidene hydrazine moiety via condensation with 3-(2-methoxyphenyl)propenal. Use catalytic acetic acid and monitor reaction progress via TLC .

Key Characterization : Confirm each step using ¹H-NMR (e.g., disappearance of -SH peak at ~13 ppm post-alkylation) and LC-MS for molecular ion verification .

Advanced: How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during hydrazine derivatization?

Methodological Answer:

Unexpected products (e.g., pyrazole derivatives instead of indole analogs) may arise from competing reaction pathways. To address this:

- Mechanistic Analysis : Use DFT calculations to model transition states and identify favorable pathways. For example, showed phenylhydrazine forming pyrazoles due to steric hindrance, whereas methoxy-substituted hydrazines favored indole synthesis .

- Byproduct Isolation : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate byproducts. Characterize using HRMS and 2D-NMR (e.g., NOESY for stereochemistry) .

- Condition Optimization : Adjust solvent polarity (e.g., switch from ethanol to DMF) or temperature to suppress side reactions .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Identify key peaks:

- LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of -SH group at m/z 60) .

- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced: How to design bioactivity assays targeting enzyme inhibition (e.g., alkaline phosphatase or viral helicases)?

Methodological Answer:

- In Vitro Enzyme Assays :

- Alkaline Phosphatase Inhibition : Use p-nitrophenyl phosphate (pNPP) as a substrate. Monitor absorbance at 405 nm after incubating the enzyme with the compound (1–100 μM) in Tris-HCl buffer (pH 9.5). Calculate IC50 via nonlinear regression .

- CoV Helicase Inhibition : Perform fluorescence-polarization assays with dsRNA substrates. Compare inhibition to reference compounds (e.g., SSYA-10 in ) .

- Alkaline Phosphatase Inhibition : Use p-nitrophenyl phosphate (pNPP) as a substrate. Monitor absorbance at 405 nm after incubating the enzyme with the compound (1–100 μM) in Tris-HCl buffer (pH 9.5). Calculate IC50 via nonlinear regression .

- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., PDB: 5WWP for MERS-CoV). Validate with MD simulations (100 ns) to assess binding stability .

Basic: What strategies are recommended for primary pharmacological screening of this compound?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells (1–50 μM, 48-hour exposure). Calculate CC50 values .

- ADME Prediction : Employ SwissADME to evaluate Lipinski’s rule compliance (e.g., logP ≤5, H-bond donors ≤5). Key parameters:

Advanced: How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

- QSAR Modeling : Correlate structural features (e.g., methoxy group position) with bioactivity. Use PLS regression on datasets from and .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors near the triazole ring) using Schrödinger’s Phase .

Advanced: How to address discrepancies in bioactivity data across different studies?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC (≥95%) and DSC (melting point consistency) to rule out impurities .

- Stereochemical Analysis : Perform X-ray crystallography (e.g., ) to confirm configuration. E/Z isomerism in the allylidene group can drastically alter activity .

- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.